molecular formula C25H34O7 B1239464 Clavulone III

Clavulone III

Cat. No.: B1239464
M. Wt: 446.5 g/mol
InChI Key: QXSYLWTUKSQQCP-XJHMFZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulone III is a clavulone, an acetate ester and a methyl ester.

Scientific Research Applications

Key Characteristics:

  • Chemical Class : Prostanoids
  • Source : Derived from the marine octocoral Clavularia
  • Biological Activities : Cytotoxicity, anti-inflammatory effects

Cytotoxic Activity

Research has demonstrated that Clavulone III exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human oral cancer cells (Ca9-22) with an IC50 value of less than 13 µM . Such findings suggest its potential as an anti-cancer agent.

Comparative Cytotoxicity Data:

CompoundCell LineIC50 Value (µM)
This compoundCa9-22< 13
Major AnalogCa9-223.96

Anti-Inflammatory Properties

Clavulone derivatives have been reported to possess excellent anti-inflammatory activities. In vivo studies indicated that these compounds could reduce inflammation-related symptoms in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Experimental Findings:

  • Model Used : DBA/MC fibrosarcoma cells
  • Results : Significant reduction in granulation tissue weight compared to control groups.

Pharmacological Potential

The pharmacological activities of this compound and its derivatives extend beyond cytotoxicity and anti-inflammatory effects. They have shown promise in treating various conditions such as leukemia and solid tumors. In particular, Clavulone II demonstrated high activity against Ehrlich ascites tumor in vivo, with notable survival rates observed in treated mice .

Case Study Insights:

  • Study Type : In vivo testing on mice inoculated with tumor cells
  • Findings : 50% survival rate at 60 days post-treatment with Clavulone II.

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1

InChI Key

QXSYLWTUKSQQCP-XJHMFZNOSA-N

SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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